molecular formula C13H8FNO4 B8441036 2-(4-Fluoro-2-nitrophenoxy)benzaldehyde

2-(4-Fluoro-2-nitrophenoxy)benzaldehyde

Cat. No.: B8441036
M. Wt: 261.20 g/mol
InChI Key: SKKHPBKPJNSTHI-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H8FNO4 and its molecular weight is 261.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8FNO4

Molecular Weight

261.20 g/mol

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)benzaldehyde

InChI

InChI=1S/C13H8FNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H

InChI Key

SKKHPBKPJNSTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.66 g) was added in portions to a stirred solution of salicylaldehyde (8.06 g) in N,N-dimethylformamide (100 mL) under nitrogen. To the resulting yellow solution was added 2,5-difluoro-1-nitrobenzene (10.0 g) and N,N-dimethylformamide (10 mL). The reaction was heated at 50° C. for 18 hours and evaporated under vacuum. The oily mixture was taken up in chloroform, and washed with 1 M NaOH, water, 1 M HCl, and brine, dried over magnesium sulfate, and evaporated under vacuum to an orange oil. The oil was treated with ethyl ether, cooled in an ice bath, and the precipitated product was collected by filtration to yield the title compound as white crystals. Mp: 94°-95° C.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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